Cas no 832740-64-4 (6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline)

6-Methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and a tetrazole ring at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The tetrazole moiety enhances binding affinity in medicinal chemistry applications, particularly as a bioisostere for carboxylic acids. Its rigid quinoline framework contributes to stability and π-stacking interactions, useful in ligand design. The compound’s synthetic versatility allows for further functionalization, enabling tailored applications in drug discovery and coordination chemistry. High purity grades ensure reproducibility in research and industrial settings.
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline structure
832740-64-4 structure
商品名:6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
CAS番号:832740-64-4
MF:C11H9N5
メガワット:211.223
MDL:MFCD04968767
CID:3058512
PubChem ID:7017404

6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline 化学的及び物理的性質

名前と識別子

    • 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline
    • 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
    • 6-METHYL-2-(2H-TETRAAZOL-5-YL)QUINOLINE
    • CS-0282094
    • AKOS000307625
    • EN300-229263
    • 832740-64-4
    • BBL039205
    • 6-METHYL-2-(2H-1,2,3,4-TETRAAZOL-5-YL)QUINOLINE
    • 6-methyl-2-(2H-tetrazol-5-yl)quinoline
    • STK313152
    • MDL: MFCD04968767
    • インチ: InChI=1S/C11H9N5/c1-7-2-4-9-8(6-7)3-5-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16)
    • InChIKey: DGQVIQKYEKLXCG-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC2=CC=C(C3=NNN=N3)N=C2C=C1

計算された属性

  • せいみつぶんしりょう: 211.08579531Da
  • どういたいしつりょう: 211.08579531Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 67.4Ų

6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-229263-0.25g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
0.25g
$670.0 2024-06-20
Enamine
EN300-229263-10.0g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
10.0g
$3131.0 2024-06-20
Enamine
EN300-229263-2.5g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
2.5g
$1428.0 2024-06-20
Enamine
EN300-229263-5.0g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
5.0g
$2110.0 2024-06-20
Enamine
EN300-229263-0.5g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
0.5g
$699.0 2024-06-20
Enamine
EN300-229263-5g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4
5g
$2110.0 2023-09-15
Enamine
EN300-229263-10g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4
10g
$3131.0 2023-09-15
Enamine
EN300-229263-0.1g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
0.1g
$640.0 2024-06-20
Enamine
EN300-229263-1g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4
1g
$728.0 2023-09-15
Enamine
EN300-229263-0.05g
6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline
832740-64-4 95%
0.05g
$612.0 2024-06-20

6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline 関連文献

6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinolineに関する追加情報

Recent Advances in the Study of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4)

In recent years, the compound 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a quinoline core tethered to a tetrazole moiety, has demonstrated promising potential in various therapeutic applications. The unique structural attributes of this molecule contribute to its diverse biological activities, making it a subject of extensive investigation.

The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline. Researchers have employed advanced techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking simulations to characterize its interactions with biological targets. These efforts have revealed its affinity for specific enzymes and receptors, suggesting potential applications in the treatment of inflammatory diseases, cancer, and infectious disorders.

One notable study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The findings indicated that 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline exhibits selective COX-2 inhibition with minimal side effects, positioning it as a potential candidate for next-generation anti-inflammatory drugs. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, was found to be favorable in preclinical models.

Further investigations have highlighted the compound's role in modulating oxidative stress pathways. A study in Free Radical Biology and Medicine demonstrated that 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and aging-related conditions, where oxidative stress plays a critical role.

In the realm of oncology, preliminary data from in vitro and in vivo experiments suggest that this compound may exert antitumor effects by interfering with cell proliferation and inducing apoptosis. Researchers are currently exploring its potential as an adjunct therapy in combination with existing chemotherapeutic agents to enhance treatment efficacy and reduce resistance.

Despite these promising findings, challenges remain in the development of 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline as a therapeutic agent. Issues such as optimal dosage, long-term safety, and formulation stability need to be addressed through rigorous clinical trials. Nevertheless, the compound's multifaceted biological activities and structural versatility make it a compelling subject for future research.

In conclusion, 6-methyl-2-(2H-1,2,3,4-tetrazol-5-yl)quinoline (CAS: 832740-64-4) represents a valuable scaffold in drug discovery, with applications spanning anti-inflammatory, antioxidant, and anticancer therapies. Continued exploration of its pharmacological potential is expected to yield significant advancements in the field of chemical biology and medicine.

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